H-D-Lys(boc)-oall hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

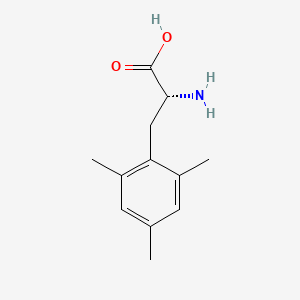

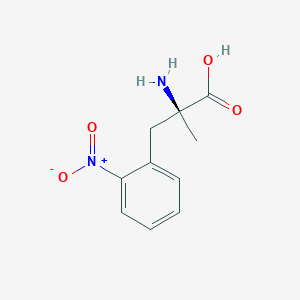

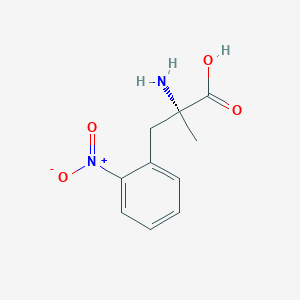

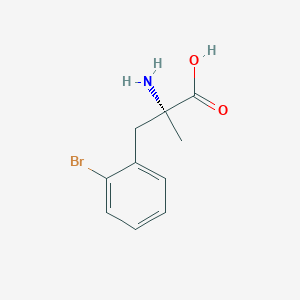

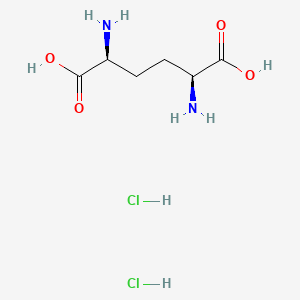

“H-D-Lys(boc)-oall hcl” is a chemical compound with the CAS Number: 66494-53-9 . Its molecular formula is C12H25ClN2O4 and it has a molecular weight of 296.79 . It is also known as methyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of “H-D-Lys(boc)-oall hcl” can be represented by the SMILES string:CC(C)(C)OC(=O)NCCCCC@HC(O)=O . This indicates that the compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group of the lysine residue. Physical And Chemical Properties Analysis

“H-D-Lys(boc)-oall hcl” is a solid at room temperature . It should be stored under inert gas at 2-8°C . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Biodegradable Surfactants for DNA Incorporation into Lipophilic Delivery Systems H-D-Lys(boc)-oall hcl, represented here by its related compound hexadecyl lysinate (HL), has been utilized in the development of biodegradable surfactants for DNA delivery. HL is synthesized and used for hydrophobic ion pairing with DNA, facilitating its incorporation into self-emulsifying drug delivery systems (SEDDS). This method is highlighted for its efficiency in transfecting HEK-293 cells, showcasing the potential of lysine-based surfactants in gene therapy applications (Wolf et al., 2020).

Solid-Phase Synthesis of Multivalent Cyclic Neoglycopeptides The compound has been involved in the solid-phase synthesis of multivalent cyclic neoglycopeptides. This synthesis process includes the use of Boc-protected amino acids, highlighting the importance of protective groups in facilitating complex peptide synthesis. Such methodologies are critical for the development of novel therapeutic peptides and understanding biological interactions at the molecular level (Wittmann & Seeberger, 2000).

Cardioprotective Potential of Peptide Derivatives Research into novel tetrapeptide derivatives, such as Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, demonstrates the therapeutic potential of amino acid derivatives in cardioprotection. These studies emphasize the role of specific peptide derivatives in mitigating myocardial necrosis in rat models, suggesting a pathway for the development of new treatments for heart-related conditions (Manikandan et al., 2002).

Enzyme-catalyzed Synthesis of Cyclic Enkephalin Analogs The synthesis of N‐(ureidoethyl)amides of cyclic enkephalin analogs using Boc strategy showcases the application of H-D-Lys(boc)-oall hcl in developing opioid peptides with potential therapeutic uses. This method underlines the versatility of amino acid derivatives in creating peptides with significant biological activity, including enhanced opioid activities (Ciszewska et al., 2009).

Fluorescent Probes for Biological Imaging The development of fluorescent probes for HClO in lysosomes utilizes the chemistry of amino acid derivatives for selective and sensitive detection of reactive oxygen species within biological systems. This research underscores the utility of these compounds in creating tools for the molecular imaging of cellular processes, aiding in the understanding of diseases at a cellular level (Zhang et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

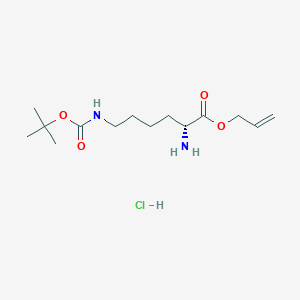

prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZETUXDJXJQM-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Lys(boc)-oall hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.